REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[CH:6]=[CH:7][CH2:8][OH:9])#[N:2]>CO.[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][CH2:8][OH:9])[CH:10]=[CH:11][CH:12]=1)#[N:2]
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Name
|
|
Quantity
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4.1 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C=CCO)C=CC1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CUSTOM
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Details
|
the filtrate was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |